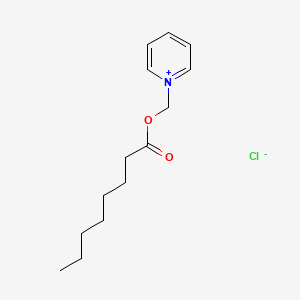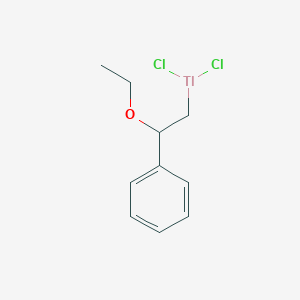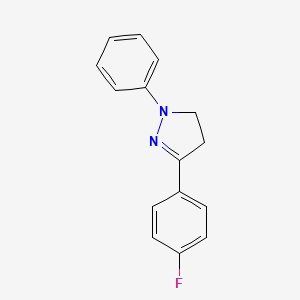
1,3-Dichloro-2-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(4-phenylphenyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(4-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of biphenyl compounds using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like biphenyl and chlorobenzene. The process may include steps such as nitration, reduction, and subsequent chlorination to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms under specific conditions.
Electrophilic Substitution: The compound can also undergo further electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation, often in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products may include phenols or ethers, depending on the nucleophile used.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1,3-Dichloro-2-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(4-phenylphenyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile initially adds to the aromatic ring, followed by the loss of a halide anion . In electrophilic substitution reactions, the compound forms a positively charged intermediate, which then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1,3-Dichlorobenzene: Shares the dichloro substitution pattern but lacks the biphenyl group.
4-Chlorobiphenyl: Contains a single chlorine atom and a biphenyl group.
2,6-Dichlorobiphenyl: Similar structure but with different chlorine substitution positions.
Uniqueness: 1,3-Dichloro-2-(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
61576-84-9 |
|---|---|
Molecular Formula |
C18H12Cl2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,3-dichloro-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H12Cl2/c19-16-7-4-8-17(20)18(16)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZVSGWRLCGGVYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579455.png)





![Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-](/img/structure/B14579494.png)
![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)


![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)


